molecular formula C12H9FN2O5 B12917440 (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate

Cat. No.: B12917440
M. Wt: 280.21 g/mol
InChI Key: GKFOCAVNEUNGLB-UHFFFAOYSA-N
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Description

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorinated pyrimidine ring and a phenyl carbonate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a fluorinated urea derivative and a β-keto ester under acidic or basic conditions.

    Introduction of the Phenyl Carbonate Group: The phenyl carbonate group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with phenyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl carbonate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted phenyl carbonate derivatives.

Scientific Research Applications

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the phenyl carbonate group may facilitate the formation of covalent bonds with target proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl ethyl carbonate: Similar structure with an ethyl group instead of a phenyl group.

    (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl methyl carbonate: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate is unique due to the presence of the phenyl carbonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H9FN2O5

Molecular Weight

280.21 g/mol

IUPAC Name

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl phenyl carbonate

InChI

InChI=1S/C12H9FN2O5/c13-9-6-15(11(17)14-10(9)16)7-19-12(18)20-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,16,17)

InChI Key

GKFOCAVNEUNGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OCN2C=C(C(=O)NC2=O)F

Origin of Product

United States

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